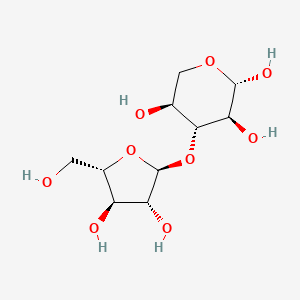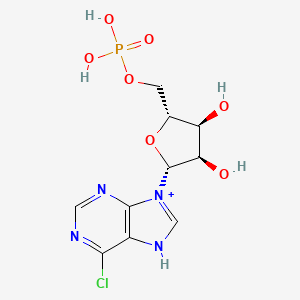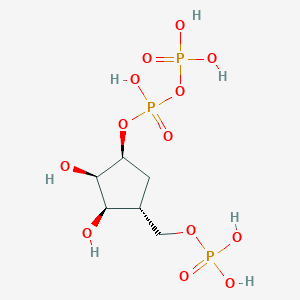
1-alpha-Pyrophosphoryl-2-alpha,3-alpha-dihydroxy-4-beta-cyclopentane-methanol-5-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxylic PRPP can be synthesized through the reaction of ribose-5-phosphate with adenosine triphosphate (ATP) in the presence of PRPP synthase . The reaction is as follows: [ \text{Ribose-5-phosphate} + \text{ATP} \rightarrow \text{Carboxylic PRPP} + \text{AMP} ]
Industrial Production Methods
Industrial production of Carboxylic PRPP typically involves enzymatic synthesis using PRPP synthase. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Carboxylic PRPP undergoes several types of chemical reactions, including:
Oxidation: Carboxylic PRPP can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Carboxylic PRPP into reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Carboxylic PRPP can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Carboxylic PRPP has a wide range of applications in scientific research, including:
Mechanism of Action
Carboxylic PRPP exerts its effects through its role as a substrate in various biochemical pathways. It is synthesized by PRPP synthase from ribose-5-phosphate and ATP . Carboxylic PRPP is involved in the biosynthesis of purine and pyrimidine nucleotides, amino acids (histidine and tryptophan), and cofactors (NAD and tetrahydromethanopterin) . It acts as an effector molecule in these pathways, either by binding to regulatory proteins or as an allosteric activator .
Comparison with Similar Compounds
Carboxylic PRPP is unique compared to other similar compounds due to its specific role in nucleotide biosynthesis and its involvement in multiple biochemical pathways. Similar compounds include:
Phosphoribosyl Pyrophosphate (PRPP): A key intermediate in the biosynthesis of nucleotides.
Adenosine Triphosphate (ATP): An energy carrier and substrate in various biochemical reactions.
Ribose-5-Phosphate: A precursor in the synthesis of Carboxylic PRPP.
Carboxylic PRPP stands out due to its multifunctional role in cellular metabolism and its importance in both fundamental and applied research .
Properties
Molecular Formula |
C6H15O13P3 |
|---|---|
Molecular Weight |
388.10 g/mol |
IUPAC Name |
[(1S,2R,3R,4R)-2,3-dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H15O13P3/c7-5-3(2-17-20(9,10)11)1-4(6(5)8)18-22(15,16)19-21(12,13)14/h3-8H,1-2H2,(H,15,16)(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6+/m1/s1 |
InChI Key |
OICBXEWBKALHHB-MOJAZDJTSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H]1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |
Canonical SMILES |
C1C(C(C(C1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
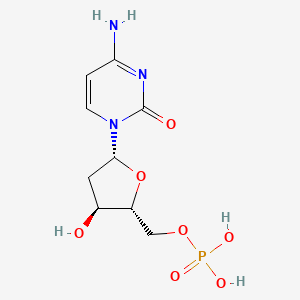
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)
![(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S,6S)-5-[(2S,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2R,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B10776992.png)
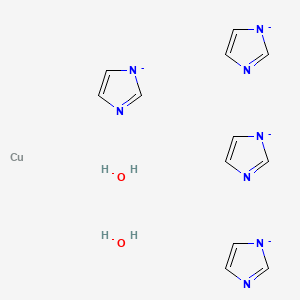
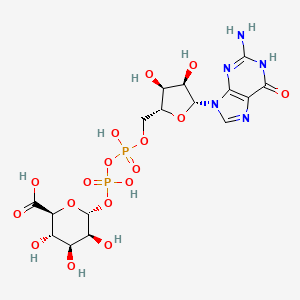
![Adenosine-5'-[beta, gamma-methylene]tetraphosphate](/img/structure/B10777013.png)
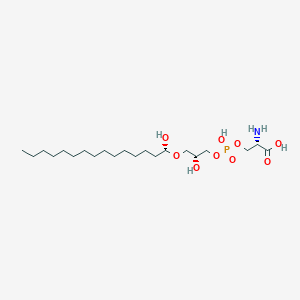
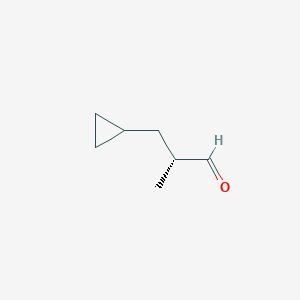
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)
![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
